molecular formula C12H11BrN2O B1475495 4-Bromo-6-(2-ethoxyphenyl)pyrimidine CAS No. 1601291-41-1

4-Bromo-6-(2-ethoxyphenyl)pyrimidine

Cat. No.: B1475495
CAS No.: 1601291-41-1
M. Wt: 279.13 g/mol
InChI Key: XEXLQFLEJRVMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(2-ethoxyphenyl)pyrimidine ( 1601291-41-1) is an organic compound with a molecular formula of C12H11BrN2O and a molecular weight of 279.13 g/mol . Its structure features a pyrimidine ring, a key heterocycle in medicinal chemistry, which is functionalized with a bromine atom at the 4-position and a 2-ethoxyphenyl group at the 6-position. The bromine substituent on the pyrimidine ring makes this compound a valuable versatile synthetic intermediate and building block in organic chemistry and drug discovery. It is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig animations, allowing researchers to introduce more complex substituents at the 4-position to create diverse chemical libraries for biological screening . The ethoxyphenyl moiety may contribute to the molecule's lipophilicity and potential pharmacological properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements. For detailed hazard information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-bromo-6-(2-ethoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXLQFLEJRVMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The key step in synthesizing 4-Bromo-6-(2-ethoxyphenyl)pyrimidine involves the selective introduction of a bromine atom at the 4-position of the pyrimidine ring and substitution at the 6-position with the 2-ethoxyphenyl group. This is commonly achieved through:

  • Starting Materials: Pyrimidine derivatives such as 5-bromo-2-chloropyrimidine or 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl intermediates.
  • Reaction Conditions: The halogenated pyrimidine intermediates are reacted with aryl precursors in solvents like toluene and DMF under controlled temperature conditions (e.g., warming to 50°C followed by cooling to 0°C).
  • Base Addition: Strong bases such as potassium tert-butoxide (tBuOK) are added portionwise to facilitate nucleophilic substitution, typically stirring at room temperature for 1 hour.
  • Work-up: Distillation under reduced pressure and subsequent purification steps yield the desired substituted pyrimidine.

Cyclization from Chalcone Precursors

An alternative approach involves the construction of the pyrimidine core via cyclization reactions starting from chalcone intermediates:

  • Chalcone Synthesis: Chalcones bearing the appropriate ethoxyphenyl substitution are synthesized by Claisen-Schmidt condensation.
  • Cyclization: The chalcones are then cyclized with guanidine hydrochloride in the presence of sodium hydroxide in ethanol under reflux conditions for 24–48 hours.
  • Yields: This method typically provides unsymmetrical pyrimidines with moderate to good yields (51–69%).
  • Advantages: This route allows for the introduction of various substituents on the pyrimidine ring, including the 2-ethoxyphenyl group, by selecting appropriate chalcone precursors.

Halogenation of Preformed Pyrimidines

Selective halogenation at the 4-position can be achieved post-pyrimidine formation:

  • Reagents: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are used to introduce bromine or chlorine atoms selectively.
  • Conditions: Reactions are carried out at room temperature, often followed by acylation or further functionalization.
  • Yields: Halogenation typically proceeds with high efficiency (up to 78–87% yield for subsequent steps).
  • Significance: This method allows for fine-tuning of the substitution pattern on the pyrimidine ring, enabling the synthesis of 4-bromo derivatives with different aryl substitutions at the 6-position.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Toluene, DMF, Ethanol Choice depends on reaction step
Temperature 0°C to reflux (~50–80°C) Controlled to optimize substitution and cyclization
Base Potassium tert-butoxide (tBuOK), NaOH Strong bases facilitate nucleophilic substitution
Reaction Time 1 hour to 48 hours Longer for cyclization steps
Yield Range 51% to 87% Varies with method and substituents

Research Findings and Practical Considerations

  • The use of 5-bromo-2-chloropyrimidine as a starting material allows for efficient substitution at the 6-position with 2-ethoxyphenyl groups under basic conditions, yielding the target compound with good purity after work-up.
  • Cyclization from chalcones provides a versatile route to access various substituted pyrimidines, including ethoxyphenyl derivatives, with the added benefit of structural diversity for further biological activity optimization.
  • Halogenation using NBS or NCS on preformed pyrimidines is an effective strategy to introduce the bromine atom at the 4-position, which is critical for the biological activity of many pyrimidine derivatives.
  • Reaction conditions such as solvent choice, temperature control, and base equivalents are crucial for maximizing yield and minimizing side reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages
Nucleophilic substitution 5-Bromo-2-chloropyrimidine + aryl precursor tBuOK, toluene, DMF 0–50°C, 1 h 70–85 Direct substitution, scalable
Cyclization from chalcones Chalcone + guanidine hydrochloride NaOH, ethanol Reflux, 24–48 h 51–69 Versatile, allows substitution variation
Halogenation post-pyrimidine Preformed pyrimidine NBS or NCS Room temperature 73–87 Selective halogenation, high yield

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-(2-ethoxyphenyl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas, including:

  • Anticancer Activity : Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines, suggesting that this compound could lead to the development of new anticancer agents.
  • Antiviral Properties : The compound has been implicated in antiviral research, particularly in the development of drugs targeting viral infections. Its structural analogs have shown activity against viruses by inducing interferon production, which enhances the immune response .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Biological Studies

In biological research, this compound is utilized to explore various biochemical pathways:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of lysophosphatidic acid acyltransferase β (LPAAT-β), which is linked to cancer progression .
  • Receptor Modulation : Compounds related to this compound have been investigated for their interactions with biological receptors, contributing to a better understanding of receptor-mediated signaling pathways.

Material Science

Beyond its biological applications, this pyrimidine derivative is also explored in material science:

  • Organic Electronics : Pyrimidines are being investigated for their potential use in organic electronic devices due to their electronic properties. The unique structure of this compound may enhance charge transport characteristics in organic semiconductors.

Case Studies and Research Findings

Several studies highlight the compound's versatility and efficacy:

Study Focus Findings
Anticancer ActivityDerivatives showed IC50 values as low as 0.38 µM against cancer cell lines while maintaining low cytotoxicity towards mammalian cells.
Antimicrobial ActivityDemonstrated moderate antibacterial activity with MIC values against Staphylococcus aureus and Escherichia coli ranging from 5.64 to 77.38 µM.
Antiviral ResearchRelated compounds exhibited antiviral properties by inducing interferon production, enhancing immune responses against viral infections .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and ethoxyphenyl groups can interact with specific molecular targets, affecting their activity and function. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Bromo-6-(2-ethoxyphenyl)pyrimidine Br (4), 2-ethoxyphenyl (6) ~297.14 Hypothesized metal chelation, drug design N/A
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine Br (4), OCH₃ (2), phenyl (6) ~291.12 Chelation with metals (e.g., 3d-4f complexes)
4-Bromo-2,6-diphenylpyrimidine Br (4), phenyl (2,6) ~323.19 Catalysis, materials science
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine Br (4-bromophenyl), Cl (4), F (5), CH₃ (6) 301.54 Pharmaceutical intermediate
1,3-Bis(2-ethoxyphenyl)triazene 2-ethoxyphenyl groups ~284.28 Cytotoxicity (IC₅₀: 0.56–3.33 µM)

Key Observations :

  • Substituent Position and Electronic Effects : The bromine atom at position 4 in pyrimidine derivatives acts as a strong electron-withdrawing group, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The 2-ethoxyphenyl group introduces steric bulk and moderate electron-donating effects compared to simpler phenyl or methoxy substituents .
  • Biological Activity: While this compound lacks direct cytotoxicity data, the 2-ethoxyphenyl moiety in 1,3-bis(2-ethoxyphenyl)triazene demonstrates selective cytotoxicity against cancer cell lines (IC₅₀: 0.56–3.33 µM) compared to normal cells (IC₅₀: 12.61 µM) . This suggests that ethoxyphenyl-containing compounds may have enhanced bioactivity.
  • Crystallographic Trends : Analogs like 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine exhibit bond angles (e.g., C–N–C: 121.3°) and torsional parameters influenced by substituents, which affect molecular packing and stability .

Physicochemical Properties

  • Thermal Stability : Brominated pyrimidines generally exhibit higher melting points due to strong halogen-based intermolecular interactions. For example, 2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine has a molecular weight of 301.54 g/mol, suggesting moderate stability .

Biological Activity

4-Bromo-6-(2-ethoxyphenyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its bromine and ethoxyphenyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrN2O, with a molecular weight of 273.13 g/mol. The compound features a six-membered pyrimidine ring containing two nitrogen atoms, with a bromine atom at position 4 and an ethoxyphenyl group at position 6. This unique structure contributes to its biological activity and reactivity in various chemical reactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H11BrN2O
Molecular Weight273.13 g/mol
InChI KeyXEXLQFLEJRVMNM-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is known to act as a building block for synthesizing more complex molecules that exhibit therapeutic properties. The compound's bromine atom allows for nucleophilic substitution reactions, enabling the formation of derivatives with enhanced biological activities.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that certain derivatives exhibit low micromolar IC50 values against various cancer cell lines, indicating potent anticancer activity.
  • Mechanistic Insights : The mechanism often involves the inhibition of key enzymes or receptors that are critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both bacterial and fungal strains.

  • Bacterial Inhibition : The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli ranged from 5.64 to 77.38 µM, demonstrating moderate antibacterial activity.
  • Fungal Activity : Antifungal assays revealed MIC values against Candida albicans and Fusarium oxysporum, supporting its potential as an antifungal agent.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antitrypanosomal Activity : A study on related pyrimidine compounds showed promising antitrypanosomal activity against Trypanosoma brucei, with some derivatives achieving IC50 values as low as 0.38 µM while maintaining low cytotoxicity towards mammalian cells .
  • Pyrimidine-Based Drug Discovery : Recent advances in pyrimidine-based drugs have identified this compound as a versatile scaffold for developing new therapeutics targeting various diseases, including cancer and infectious diseases .

Q & A

Q. Tables

Key Analytical Data Technique Observed Values
Melting PointDSC142–144°C (endothermic peak)
1H^1H-NMR (CDCl3_3)400 MHzδ 8.65 (s, 1H, H-2), 7.45–7.30 (m, 4H)
HRMS (ESI+)Q-TOFm/z 295.0021 [M+H]+^+ (calc. 295.0024)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(2-ethoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(2-ethoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.